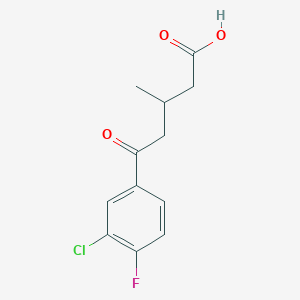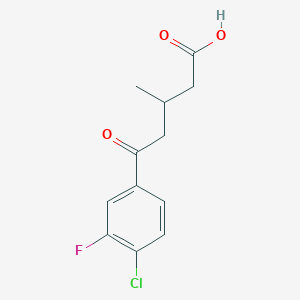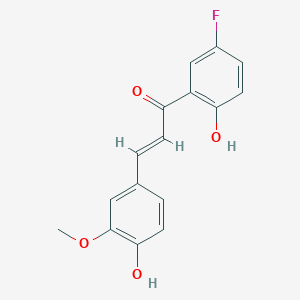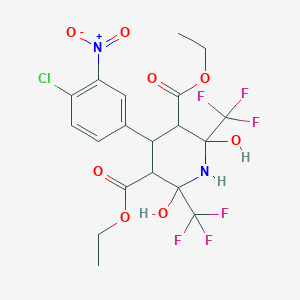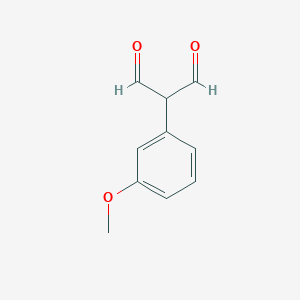
2-(3-甲氧基苯基)丙二醛
描述
2-(3-Methoxyphenyl)propanedial is a chemical compound with the CAS Number: 857500-62-0 . It has a molecular weight of 178.19 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for 2-(3-Methoxyphenyl)propanedial is (2E)-3-hydroxy-2-(3-methoxyphenyl)-2-propenal . The InChI code is 1S/C10H10O3/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-7,9H,1H3 . A study on a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP), used several experimental techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods for characterization .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)propanedial is a powder with a melting point of 61-64 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学研究应用
抗菌和抗癌特性:Viji 等人 (2020) 的一项研究分析了相关化合物 2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基-4,5-二氢-1H-吡唑-1-基]-4-(4-甲氧基苯基)-1,3-噻唑,揭示了其潜在的抗菌活性。该化合物还表现出抗真菌和抗菌作用。
聚合和材料合成:Sanderson 等人 (1994) 的研究描述了衍生自相关化合物的一种双功能有机锂引发剂的合成,该引发剂可用于 1,3-丁二烯的聚合。这允许制备具有可预测分子量和特定结构性质的聚丁二烯。
固定螯合剂中间体的合成:Tyman 和 Payne (2006) 讨论了从苯甲醛肟合成异构 3-(羟基苯基)丙烷-1, 2-二醇和 1-(甲氧基苯基)丙烷-1, 3-二醇。这些化合物是硼酸根离子的固定螯合剂中的中间体。 更多详情。
结构和生物活性预测的研究:Fleisher 等人 (2009) 对 1,3-双(3-氰基-6,6-二甲基-2-氧代-5,6-二氢-2H-吡喃-4-基)-2-(4-甲氧基苯基)-丙烷进行了研究。这项研究涉及 X 射线晶体学分析和使用 PASS 计算机系统预测生物活性。 更多详情。
固态性质和药物合成:Bredikhin 等人 (2005) 探索了 1,2-环氧-3-(2-甲氧基苯氧基)-丙烷的固态性质,该化合物是非外消旋药物合成中的有价值的中间体。该研究证实了结晶时的自发拆分,提供了对药物合成过程的见解。 更多详情。
安全和危害
作用机制
Target of Action
This compound is a relatively new subject of research, and its specific interactions with biological targets are still under investigation .
Mode of Action
It’s known that the compound’s structure, which includes a methoxyphenyl group, could potentially interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to participate in various biochemical reactions .
Pharmacokinetics
As a small molecule with a molecular weight of 178.19 g/mol , it is expected to have good bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methoxyphenyl)propanedial . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
属性
IUPAC Name |
2-(3-methoxyphenyl)propanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUYYOEROKGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)propanedial | |
CAS RN |
857500-62-0 | |
| Record name | 2-(3-Methoxyphenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)
